molecular formula C17H16ClN5O B2451555 5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)triazole-4-carboxamide CAS No. 443111-32-8

5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)triazole-4-carboxamide

Cat. No. B2451555
CAS RN: 443111-32-8
M. Wt: 341.8
InChI Key: BCSHZJNVRFIJSF-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Triazoles can be synthesized through several methods. One common method involves the [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and azido compounds . Another method starts from 4-chlorobenzoic acid, followed by esterification, hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

Triazoles have a molecular formula of C2H3N3 and contain a triazole nucleus as a central structural component . The exact structure of your specific compound would depend on the positions and types of substitutions on the triazole ring.


Chemical Reactions Analysis

The chemical reactions involving triazoles can vary widely depending on the substitutions on the triazole ring. For example, the conversion of an intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, can give various sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structure. For example, they are generally stable against metabolic degradation and can engage in hydrogen bonding, dipole-dipole, and π-stacking interactions .

Mechanism of Action

The mechanism of action of triazoles can vary depending on their specific structure and the biological system they interact with. Generally, they are capable of binding with a variety of enzymes and receptors in the biological system .

Future Directions

The future directions in the research and development of triazoles could involve the synthesis of new derivatives with enhanced biological activities. There is a continuous effort in developing novel medicines since the presentation of the principal antibiotic into clinical practice .

properties

IUPAC Name

5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-11-3-2-4-14(9-11)23-16(19)15(21-22-23)17(24)20-10-12-5-7-13(18)8-6-12/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSHZJNVRFIJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)triazole-4-carboxamide

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